1-[4-(1-Methylbutyl)piperazino]-2-butyn-1-one
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Overview
Description
1-[4-(1-Methylbutyl)piperazino]-2-butyn-1-one is an organic compound characterized by a piperazine ring substituted with a 1-methylbutyl group and a butynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Methylbutyl)piperazino]-2-butyn-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 1-Methylbutyl Group: The piperazine ring is then alkylated with 1-methylbutyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.
Introduction of the Butynone Moiety: The final step involves the addition of a butynone group through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Methylbutyl)piperazino]-2-butyn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butynone moiety to a butanol derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Butanol derivatives.
Substitution: N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry: 1-[4-(1-Methylbutyl)piperazino]-2-butyn-1-one is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors, which may lead to the discovery of new therapeutic agents.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with potential activity against neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 1-[4-(1-Methylbutyl)piperazino]-2-butyn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
- 1-[4-(2-Methylbutyl)piperazino]-2-butyn-1-one
- 1-[4-(1-Ethylbutyl)piperazino]-2-butyn-1-one
- 1-[4-(1-Methylpropyl)piperazino]-2-butyn-1-one
Comparison: Compared to similar compounds, 1-[4-(1-Methylbutyl)piperazino]-2-butyn-1-one exhibits unique properties due to the specific arrangement of its substituents. This uniqueness can influence its reactivity, biological activity, and potential applications. For instance, the presence of the 1-methylbutyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable building block for the development of new materials and therapeutic agents. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
Molecular Formula |
C13H22N2O |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(4-pentan-2-ylpiperazin-1-yl)but-2-yn-1-one |
InChI |
InChI=1S/C13H22N2O/c1-4-6-12(3)14-8-10-15(11-9-14)13(16)7-5-2/h12H,4,6,8-11H2,1-3H3 |
InChI Key |
WJGLTMJTDFGIHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1CCN(CC1)C(=O)C#CC |
Origin of Product |
United States |
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